![molecular formula C13H12ClNOS B5578688 N-(3-chlorophenyl)-4-methylbenzenesulfinamide](/img/structure/B5578688.png)
N-(3-chlorophenyl)-4-methylbenzenesulfinamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide often involves reactions under solvent-free conditions or using green solvents like water. For example, a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline, demonstrating the chemoselective N-acylation reagents' development for selective protection and acylation reactions (Ebrahimi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-chlorophenyl)-4-methylbenzenesulfinamide has been determined through various techniques, including X-ray diffraction. For instance, the structure of 3‐(4‐Chlorophenyl)‐1‐phenyl‐3‐(p‐tolylsulfonylamino)propan‐1‐one was elucidated, revealing a distorted tetrahedral geometry of the sulfonyl group and intermolecular hydrogen bonding (Yu et al., 2004).
Chemical Reactions and Properties
Several chemical reactions involving N-(3-chlorophenyl)-4-methylbenzenesulfinamide derivatives have been studied, such as the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and their antibacterial activity, demonstrating the compound's applicability in developing new antibacterial agents (Sławiński et al., 2013).
Physical Properties Analysis
The synthesis and characterization of related compounds, like N-allyl-N-benzyl-4-methylbenzenesulfonamide, involve spectroscopic and crystallographic means, providing insights into the physical properties of these compounds. The crystal structure, for instance, reveals information about molecular dimensions and potential hydrogen bonding patterns (Stenfors & Ngassa, 2020).
Chemical Properties Analysis
The chemical properties of N-(3-chlorophenyl)-4-methylbenzenesulfinamide and its derivatives can be elucidated through various analyses, including molecular-electronic structure investigations and kinetic studies. For example, structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, and their electronic structures were determined using quantum-chemical calculations, providing insight into their chemical behavior and reactivity (Rublova et al., 2017).
Scientific Research Applications
Antibacterial Activity
Studies have synthesized and evaluated novel derivatives related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide for their antibacterial properties. For instance, a series of novel 4-chloro-2-mercaptobenzenesulfonamides showed promising activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013). This highlights the potential of these compounds in developing new antibacterial agents.
Photooxidation Processes
The photooxidation of compounds closely related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide has been studied to understand their transformation under UV irradiation. The irradiation of aqueous solutions of these compounds results in the production of nitroso- and nitro-products, providing insights into their environmental fate and possible applications in pollution control (Miller & Crosby, 1983).
Electropolymerization
Research into the electropolymerization of thiophene derivatives in the presence of dodecylbenzenesulfonate showcases the utility of these compounds in materials science, particularly in the development of conducting polymers (Lima et al., 1998). Such materials have applications in electronics and coatings.
Synthesis Intermediates
Compounds structurally related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide serve as intermediates in the synthesis of complex molecules. For example, the synthesis of Clopidrogel, an antiplatelet drug, involves intermediates that share a similar sulfonamide group (Yinghua Li et al., 2012). This underlines the importance of such compounds in pharmaceutical manufacturing.
Antimicrobial Agents and Penicillin-Binding Protein Inhibition
Experimental and computational studies on novel methyl derivatives have identified potential antimicrobial agents and inhibitors of penicillin-binding protein, indicating their usefulness in addressing bacterial resistance (Murugavel et al., 2016).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylbenzenesulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-10-5-7-13(8-6-10)17(16)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZUGUTAYXZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-methylbenzenesulfinamide |
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